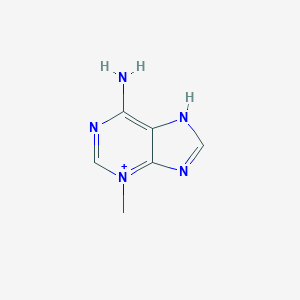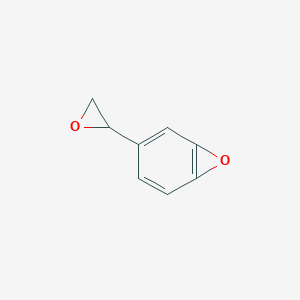
1,2-Epoxy-4-(epoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxy-4-(epoxyethyl)benzene is a chemical compound that is commonly known as DEB. It is a colorless, oily liquid that is used in various scientific research applications. DEB is a bifunctional epoxide that has two epoxy groups and is widely used in polymerization reactions.
Mécanisme D'action
DEB acts as a cross-linking agent by reacting with the functional groups of polymers. The two epoxy groups of DEB can react with the hydroxyl groups of polymers, forming covalent bonds. This cross-linking reaction increases the strength and durability of the polymer.
Effets Biochimiques Et Physiologiques
DEB has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled or ingested.
Avantages Et Limitations Des Expériences En Laboratoire
DEB is a versatile cross-linking agent that can be used in various polymerization reactions. It is also relatively easy to synthesize in the laboratory. However, DEB is toxic and requires proper handling and disposal. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
DEB has potential for use in various applications, such as in the synthesis of new polymers and materials. Future research could focus on developing safer and more efficient methods for synthesizing DEB, as well as studying its potential applications in different fields. Additionally, more research is needed to fully understand the biochemical and physiological effects of DEB.
Conclusion:
In conclusion, 1,2-Epoxy-4-(epoxyethyl)benzene is a versatile cross-linking agent that is widely used in scientific research, particularly in the field of polymer chemistry. It is synthesized by the reaction of 1,2-dihydroxy-4-(epoxyethyl)benzene with acetic anhydride in the presence of a catalyst. DEB acts as a cross-linking agent by reacting with the functional groups of polymers, forming covalent bonds. While DEB has potential for use in various applications, it is important to handle it with care due to its toxic nature. Future research could focus on developing safer and more efficient methods for synthesizing DEB and studying its potential applications in different fields.
Méthodes De Synthèse
DEB can be synthesized by the reaction of 1,2-dihydroxy-4-(epoxyethyl)benzene with acetic anhydride in the presence of a catalyst. This method is commonly used to produce DEB in the laboratory.
Applications De Recherche Scientifique
DEB is widely used in scientific research, particularly in the field of polymer chemistry. It is used as a cross-linking agent for various polymers, such as polyethylene and polypropylene. DEB is also used in the synthesis of epoxy resins, which are used in coatings, adhesives, and composites.
Propriétés
Numéro CAS |
13484-13-4 |
|---|---|
Nom du produit |
1,2-Epoxy-4-(epoxyethyl)benzene |
Formule moléculaire |
C8H6O2 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C8H6O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h1-3,8H,4H2 |
Clé InChI |
ASZDXZKUBDYMPZ-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC3=C(O3)C=C2 |
SMILES canonique |
C1C(O1)C2=CC3=C(O3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



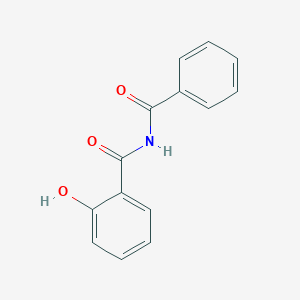
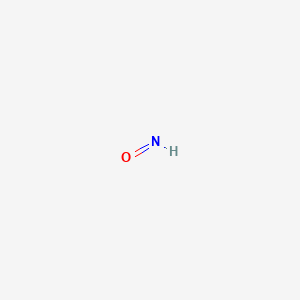

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

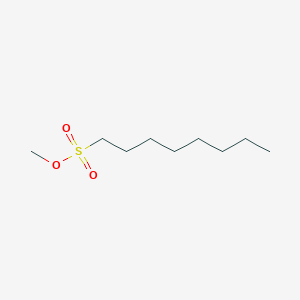
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
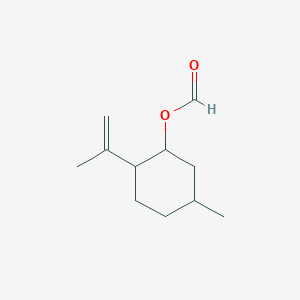
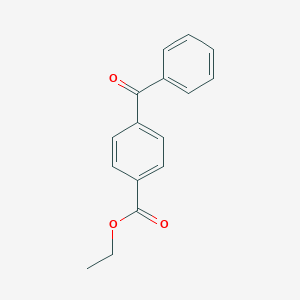
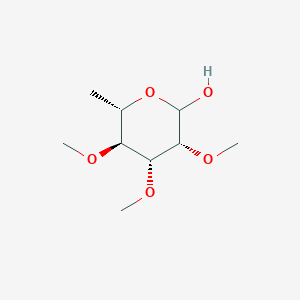
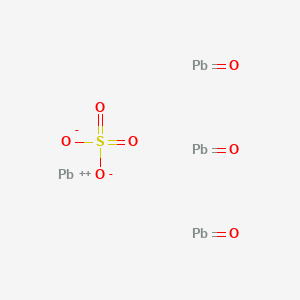
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
